Carvacryl acetate

Description

Carvacryl acetate has been reported in Origanum dictamnus, Origanum vulgare, and other organisms with data available.

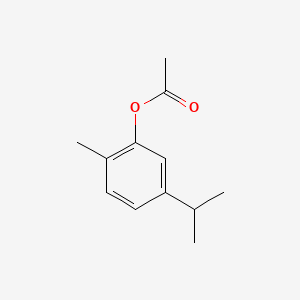

a derivative of carvacrol that reduces nociceptive and inflammatory response in mice; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-propan-2-ylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSUQJHKQOGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863777 | |

| Record name | Carvacryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246.50 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6380-28-5, 4395-82-8 | |

| Record name | Carvacryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, carvacryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvacryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-o-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACRYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2BR75B36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29.00 to 30.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carvacryl Acetate: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a compound of significant interest in pharmacological research. Exhibiting a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its multifaceted pharmacological effects through the modulation of several key cellular and molecular pathways. The primary mechanisms identified to date include potent anti-inflammatory and antioxidant activities, modulation of neurotransmitter systems, and inhibition of key enzymes.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism in mitigating inflammation involves the reduction of inflammatory mediators, inhibition of neutrophil migration, and modulation of cytokine production.

A key aspect of its anti-inflammatory effect is the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Specifically, this compound has been shown to reduce levels of interleukin-1 beta (IL-1β) while enhancing the levels of interleukin-10 (IL-10), an anti-inflammatory cytokine. This modulation of the cytokine balance is crucial in resolving inflammation. Furthermore, this compound inhibits edema induced by various phlogistic agents such as histamine, serotonin, and prostaglandin E2 (PGE2), indicating a broad inhibitory effect on inflammatory pathways.

Signaling Pathway: While the precise upstream signaling cascade for its anti-inflammatory effects is still under investigation, evidence points towards the inhibition of pro-inflammatory signaling pathways. The reduction in PGE2 suggests a potential interaction with the cyclooxygenase (COX) pathway, although direct inhibition of COX enzymes by this compound itself is not as potent as its precursor, carvacrol. The parent compound, carvacrol, has been shown to suppress COX-2 expression and inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. It is plausible that this compound shares or is metabolized to a compound that shares these properties.

Diagram: Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

This compound demonstrates significant neuroprotective effects against oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.

In models of cerebral ischemia-reperfusion injury, this compound treatment led to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and an increase in the activity of superoxide dismutase (SOD). These effects were accompanied by an upregulation of Nrf2 expression. Studies using Nrf2 knockdown have confirmed that the neuroprotective effects of this compound are dependent on this pathway.

Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and catalase.

Diagram: Nrf2-Mediated Antioxidant Pathway of this compound

Caption: Nrf2 signaling pathway activated by this compound.

Neuropharmacological Effects

This compound exhibits a range of neuropharmacological activities, including anxiolytic, anticonvulsant, and acetylcholinesterase inhibitory effects.

-

GABAergic System Modulation: The anxiolytic-like effects of this compound are thought to be mediated through the GABAergic system. Studies have shown that the effects of this compound can be reversed by flumazenil, a benzodiazepine antagonist, suggesting an interaction with the GABA-A receptor complex. This compound has been shown to increase GABA levels in the hippocampus.

-

Acetylcholinesterase Inhibition: this compound has been identified as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Signaling Pathway: The interaction with the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability, which contributes to its anxiolytic and anticonvulsant effects. The inhibition of AChE is a direct enzymatic interaction.

Diagram: Neuropharmacological Mechanisms of this compound

Caption: Neuropharmacological actions of this compound.

Antimicrobial Activity

While carvacrol is known for its potent antimicrobial properties, studies on this compound have shown that the presence of the free hydroxyl group in carvacrol is crucial for its high antimicrobial efficacy. The acetylation of this hydroxyl group in this compound reduces its antimicrobial activity compared to the parent compound. However, some studies still report antifungal activity for carvacryl esters comparable to carvacrol. The proposed mechanism for carvacrol's antimicrobial action, which may be partially retained in this compound, involves disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Anti-inflammatory and Antinociceptive Effects of this compound

| Parameter | Model/Assay | Treatment | Result | Reference |

| Paw Edema | Carrageenan-induced | 75 mg/kg | Significant reduction (P<0.05) | |

| Edema Inhibition | Histamine, Serotonin, PGE2, Compound 48/80 | 75 mg/kg | Strong inhibition | |

| Leukocyte Count | Peritonitis model | 75 mg/kg | Significant decrease in total and differential counts | |

| Myeloperoxidase (MPO) | Peritonitis model | 75 mg/kg | Reduced levels | |

| IL-1β Levels | Peritonitis model | 75 mg/kg | Reduced levels | |

| IL-10 Levels | Peritonitis model | 75 mg/kg | Enhanced levels | |

| Acetic Acid-induced Writhing | Nociception model | - | Decreased number of writhes | |

| Hot Plate Test | Nociception model | - | Increased latency time | |

| Formalin, Capsaicin, Glutamate Tests | Nociception model | - | Decreased paw licking time |

Table 2: Antioxidant Effects of this compound

| Parameter | Model/Assay | Treatment | Result | Reference |

| Reactive Oxygen Species (ROS) | Cerebral Ischemia Reperfusion | - | Reduced levels | |

| Malondialdehyde (MDA) | Cerebral Ischemia Reperfusion | - | Reduced levels | |

| Superoxide Dismutase (SOD) Activity | Cerebral Ischemia Reperfusion | - | Augmented activity | |

| Nrf2 Expression | Cerebral Ischemia Reperfusion | - | Promoted expression |

Table 3: Acetylcholinesterase Inhibitory Activity

| Compound | Assay | Result | Reference |

| This compound (1a) | Ellman's method | Positive inhibition (1.2 cm halo) | |

| Eserine (Positive Control) | Ellman's method | Positive inhibition (1.4 cm halo) |

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)

Objective: To evaluate the anti-edematogenic effect of this compound.

Materials:

-

Male Swiss mice (25-30 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 2% DMSO in saline)

-

Plethysmometer

Procedure:

-

Animals are fasted for 12 hours prior to the experiment with free access to water.

-

Animals are divided into groups: Vehicle control, this compound-treated (e.g., 75 mg/kg, i.p.), and a positive control (e.g., indomethacin).

-

The basal volume of the right hind paw of each mouse is measured using a plethysmometer.

-

This compound or vehicle is administered intraperitoneally 30 minutes before the carrageenan injection.

-

0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Acetic Acid-Induced Writhing Test in Mice (Antinociceptive Assay)

Objective: To assess the peripheral analgesic activity of this compound.

Materials:

-

Male Swiss mice (25-30 g)

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Vehicle (e.g., 2% DMSO in saline)

Procedure:

-

Animals are divided into groups: Vehicle control, this compound-treated (e.g., 75 mg/kg, i.p.), and a positive control (e.g., morphine).

-

This compound or vehicle is administered intraperitoneally 30 minutes before the acetic acid injection.

-

0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

Immediately after the injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a specific stretching movement of the abdomen and hind limbs) is counted for 20 minutes.

-

The percentage of inhibition of writhing is calculated.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro acetylcholinesterase inhibitory activity of this compound.

Materials:

-

This compound solution

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition of AChE activity by this compound compared to a control without the inhibitor. Eserine is commonly used as a positive control.

Conclusion

This compound is a promising pharmacological agent with a multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation (NF-κB), oxidative stress (Nrf2), and neurotransmission (GABAergic system, cholinergic system) underscores its therapeutic potential for a range of disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this versatile compound. Future research should focus on elucidating the precise molecular targets and further refining the understanding of its complex signaling interactions to pave the way for its clinical application.

A Comprehensive Technical Guide to the Pharmacological Profile of Carvacryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Carvacryl acetate (CA) is a monoterpenoid ester synthesized from its natural precursor, carvacrol, a primary component of oregano and thyme essential oils. The acetylation of carvacrol is a strategic modification aimed at enhancing its pharmacological profile and reducing the toxicity associated with the parent phenol.[1][2] This document provides an in-depth analysis of the pharmacological properties, mechanisms of action, toxicological data, and experimental methodologies related to this compound. It exhibits a broad spectrum of activities, including significant anti-inflammatory, antinociceptive, antioxidant, anxiolytic, and anticonvulsant effects.[3][4][5] Its low aqueous solubility presents a challenge for bioavailability, which is being addressed through advanced formulation strategies like nanoemulsions.[6][7][8] This guide consolidates current research to serve as a foundational resource for professionals in drug discovery and development.

Synthesis and Physicochemical Properties

This compound (5-isopropyl-2-methylphenyl acetate) is a colorless to pale yellowish liquid that is insoluble in water but soluble in alcohols and oils.[9] It is primarily synthesized through the acetylation of carvacrol.

Synthesis Protocol

The most common laboratory-scale synthesis involves the reaction of carvacrol with acetic anhydride using a basic catalyst, such as pyridine.[1][6]

Experimental Protocol: Acetylation of Carvacrol

-

Reactants: Carvacrol (1 equivalent), pyridine (as catalyst and solvent), and acetic anhydride (as acylating agent) are combined in a flask equipped with a magnetic stirrer and condenser.[1]

-

Reaction Conditions: The mixture is subjected to constant magnetic stirring under reflux for approximately 24 hours in an inert atmosphere.[1]

-

Work-up: After the reaction, the mixture is washed with water to remove excess pyridine and acetic anhydride. The organic phase is separated.[1]

-

Purification: The crude product is dried with anhydrous sodium sulfate (Na2SO4), and the solvent is evaporated. The final product, this compound, is purified using column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.[1]

Pharmacodynamics: Mechanisms of Action

This compound demonstrates a multi-target pharmacological profile, engaging various pathways to exert its therapeutic effects.

Anti-inflammatory and Antinociceptive Activity

This compound has proven to be a potent anti-inflammatory and antinociceptive agent in various preclinical models. Its mechanism involves the modulation of key inflammatory mediators and nociceptive pathways.[3]

Mechanism of Action:

-

Inhibition of Inflammatory Mediators: CA significantly reduces paw edema induced by inflammatory agents like carrageenan, histamine, serotonin, and prostaglandin E2 (PGE2).[1][3] This suggests it interferes with the release or action of these vasoactive and pro-inflammatory molecules.

-

Modulation of Cytokines: In models of peritonitis, this compound decreases the levels of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) while enhancing the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3]

-

Reduction of Neutrophil Migration: The compound effectively decreases total and differential leukocyte counts and reduces myeloperoxidase (MPO) activity in peritoneal exudate, indicating an inhibition of neutrophil infiltration into inflamed tissues.[3]

-

Nociceptive Pathway Involvement: Its antinociceptive (analgesic) effects are demonstrated in acetic acid-induced writhing, hot plate, formalin, capsaicin, and glutamate tests.[3] The lack of reversal by naloxone suggests its mechanism is independent of the opioid system, pointing towards the involvement of capsaicin (TRPV1) and glutamatergic pathways.[3][4] Some studies also suggest interaction with the TRPA1 receptor.[10]

Table 1: Quantitative Anti-inflammatory & Antinociceptive Effects

| Experimental Model | Dose | Route | Effect | Inhibition/Effect (%) | Reference |

|---|---|---|---|---|---|

| Carrageenan-induced paw edema | 75 mg/kg | i.p. | Max. inhibition at 3h | 88.8% | [1] |

| Carrageenan-induced paw edema | 75 mg/kg | i.p. | Max. inhibition at 4h | 97% | [1] |

| Histamine-induced paw edema | 75 mg/kg | i.p. | Peak inhibition at 0.5h | 34.14% | [1] |

| Prostaglandin E2-induced paw edema | 75 mg/kg | i.p. | Peak inhibition at 0.5h | 96.48% | [1] |

| Compound 48/80-induced paw edema | 75 mg/kg | i.p. | Peak inhibition at 0.5h | 83.33% | [1] |

| Acetic acid-induced writhing | 75 mg/kg | i.p. | Reduction in writhing | 61.39% | [1] |

| Formalin test (neurogenic phase) | 75 mg/kg | i.p. | Reduction in licking time | 63.99% | [1] |

| Formalin test (inflammatory phase) | 75 mg/kg | i.p. | Reduction in licking time | 93.30% |[1] |

Antioxidant Activity

This compound demonstrates significant free radical scavenging and protective effects against oxidative damage in vitro.

Table 2: In Vitro Antioxidant Capacity of this compound

| Assay | EC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH radical scavenging | 6.1 ± 0.53 | [11] |

| ABTS radical scavenging | 5.24 ± 0.38 | [11] |

| Reduction Potential (Fe³⁺ to Fe²⁺) | 3.65 | [11] |

| Inhibition of Oxidative Hemolysis | 2.58 ± 0.07 |[11] |

Neuropharmacological Activity

-

Anxiolytic-like Effects: Studies using elevated plus maze (EPM) and light-dark box (LDB) tests in mice show that this compound (at doses of 25-100 mg/kg) produces anxiolytic-like effects without causing psychomotor impairment.[5] This effect was reversed by flumazenil, a GABA-A receptor antagonist, suggesting a mechanism mediated by the GABAergic system.[5]

-

Anticonvulsant Effects: CA has shown anticonvulsant effects against seizures induced by pilocarpine, picrotoxin, and pentylenetetrazol.[4] This action is also linked to the GABAergic system, as its effects are reversed by flumazenil. Mechanistically, CA was found to increase GABA levels in the hippocampus and restore the activity of Na+, K+-ATPase, which is often impaired during seizures.[4][10]

Antimicrobial and Anthelmintic Activity

The antimicrobial profile of this compound is more nuanced than that of carvacrol. The acetylation of the phenolic hydroxyl group appears to reduce its broad-spectrum antibacterial activity.[12][13] Studies indicate that the free hydroxyl group is crucial for the potent membrane-disrupting antibacterial action of carvacrol.[12][13]

However, CA retains or gains activity against other pathogens:

-

Antifungal Activity: It has shown activity against the fungal strain Aspergillus niger and the yeast Candida albicans, comparable to that of carvacrol.[14]

-

Anthelmintic Activity: this compound is effective against gastrointestinal nematodes and Schistosoma mansoni. It inhibits egg hatching and larval development of Haemonchus contortus and reduces adult worm motility.[4][15]

Table 3: Anthelmintic Activity of this compound

| Organism | Assay | Concentration | Effect | Inhibition (%) | Reference |

|---|---|---|---|---|---|

| H. contortus | Egg Hatching Test | 8.0 mg/mL | Inhibition of hatching | 89.3% | [15] |

| H. contortus | Larval Development Test | 2.0 mg/mL | Inhibition of development | 100% | [15] |

| H. contortus | Adult Worm Motility | 200 µg/mL | Inhibition of motility (24h) | 100% | [15] |

| Sheep (naturally infected) | Fecal Egg Count Reduction | 250 mg/kg (oral) | Reduction in epg (day 16) | 52.9% - 65.9% | [2][15] |

| S. mansoni | In vitro viability | 6.25 µg/mL | Antischistosomal activity | - |[4] |

Pharmacokinetics and Formulation

A significant challenge for the clinical development of this compound is its high lipophilicity and low aqueous solubility, which can limit its bioavailability, especially via oral administration.[6][8] To overcome this, nanoemulsion formulations have been developed.

A stable this compound nanoemulsion (CANE) was formulated using 3% CA, 9% surfactants, and 88% water.[8] This formulation significantly improved the anti-inflammatory effect of CA compared to the free oil, particularly when administered orally.[7][8] This indicates that advanced drug delivery systems are a viable strategy to enhance the therapeutic potential of this compound.

Toxicology and Safety Profile

Preclinical studies classify this compound as a compound with low acute toxicity, particularly when administered orally. Acetylation of carvacrol successfully reduces the toxicity of the parent compound.[15][16]

Table 4: Acute Toxicity of this compound in Mice

| Administration Route | Parameter | Value (mg/kg) | Observations | Reference |

|---|---|---|---|---|

| Oral | LD₅₀ | > 2000 | No signs of toxicity or mortality observed. | [8][11][17] |

| Intraperitoneal (i.p.) | LD₁₀ | 566.7 | - | [15][17] |

| Intraperitoneal (i.p.) | LD₅₀ | 1544.5 | Signs of toxicity and mortality were observed. | [15][17] |

| Nanoencapsulated (nCVA) | LD₅₀ | 2609 | Reduced toxicity compared to free CVA. |[2] |

Longer-term studies involving daily oral administration of a nanoemulsion containing 200 mg/kg CA for 7 days did not induce significant behavioral changes or alterations in biochemical markers for liver (ALT, AST) and kidney (urea, creatinine) function, supporting its favorable safety profile.[8]

Appendix: Detailed Experimental Protocols

This section provides a summary of the methodologies used in the key pharmacological assessments of this compound.

Experimental Workflow for In Vivo Inflammation Models

-

Carrageenan-Induced Paw Edema: Mice are pretreated with this compound (e.g., 75 mg/kg, i.p.) or a vehicle. After 30-60 minutes, edema is induced by injecting a carrageenan suspension into the right hind paw. Paw volume is measured using a plethysmometer at regular intervals (e.g., 1-4 hours) to quantify the anti-edematogenic effect.[1]

-

Carrageenan-Induced Peritonitis: Animals are treated with this compound or vehicle 30 minutes before an intraperitoneal injection of carrageenan. After 4 hours, the animals are euthanized, and the peritoneal cavity is washed with saline. The collected fluid is used to determine the total and differential leukocyte counts and to measure levels of MPO, IL-1β, and IL-10.[1][3]

Nociception (Analgesia) Models

-

Acetic Acid-Induced Writhing Test: Mice are pretreated with CA (e.g., 75 mg/kg, i.p.). After 30 minutes, they receive an i.p. injection of 0.6% acetic acid. The number of abdominal constrictions (writhing) is counted for a 20-minute period to assess visceral pain.[1]

-

Hot Plate Test: To assess central analgesic activity, mice are placed on a heated plate (55 ± 1°C), and the latency time to a pain response (e.g., licking paws or jumping) is recorded. Measurements are taken before and at various time points after CA administration.[1][3]

-

Formalin Test: This test evaluates both neurogenic (phase 1) and inflammatory (phase 2) pain. After pretreatment with CA, a dilute formalin solution is injected into the mouse's paw. The time the animal spends licking the injected paw is recorded during the first 5 minutes (phase 1) and between 20-25 minutes (phase 2) post-injection.[1][3]

Antioxidant Capacity Assays

-

DPPH Radical Scavenging: Various concentrations of this compound are mixed with a solution of DPPH radical. The mixture is incubated in the dark, and the decrease in absorbance is measured at 517 nm. The percentage of inhibition is calculated to determine scavenging capacity.[11]

-

ABTS Radical Scavenging: The ABTS radical cation (ABTS•+) is generated and then treated with different concentrations of CA. The reduction in the absorbance of the ABTS•+ solution is measured to quantify antioxidant activity.[11]

-

Inhibition of Oxidative Hemolysis: Erythrocytes are incubated with this compound before being exposed to an oxidizing agent like hydrogen peroxide (H₂O₂). The amount of hemolysis is determined by measuring the absorbance of the supernatant at 540 nm. The ability of CA to protect the erythrocytes from lysis is calculated as the percentage of inhibition.[11]

References

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes | Parasitology | Cambridge Core [cambridge.org]

- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:6380-28-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 6380-28-5 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. Antimicrobial activity of carvacrol related to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carvacrol Derivatives as Antifungal Agents: Synthesis, Antimicrobial Activity and in Silico Studies on Carvacryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. researchgate.net [researchgate.net]

Carvacryl Acetate: A Comprehensive Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl acetate, a synthetic ester derivative of the monoterpenoid phenol carvacrol, has emerged as a compound of significant interest in the fields of pharmacology and drug development due to its diverse biological activities. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating novel antioxidant agents and their therapeutic potential.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its efficacy in different antioxidant testing systems.

Table 1: Radical Scavenging Activity of this compound

| Assay | Concentration (µg/mL) | % Inhibition | EC50 (µg/mL) | Reference Compound |

| DPPH | 0.9 | 27.74 ± 0.29 | 6.1 ± 0.53[1] | Trolox (140 µg/mL): 88.56 ± 0.72% |

| 1.8 | 32.79 ± 3.03 | |||

| 3.6 | 39.70 ± 3.16 | |||

| 5.4 | 46.48 ± 2.13 | |||

| 7.2 | 53.42 ± 0.58 | |||

| ABTS•+ | 0.9 | 18.34 ± 1.14 | 5.24 ± 0.38[1] | Trolox (140 µg/mL): 91.09 ± 3.00% |

| 1.8 | 29.92 ± 0.72 | |||

| 3.6 | 34.91 ± 1.35 | |||

| 5.4 | 48.36 ± 2.35 | |||

| 7.2 | 63.35 ± 1.76 |

Table 2: Reducing Power and Inhibition of Oxidative Hemolysis of this compound

| Assay | Parameter | Value (µg/mL) |

| Reduction Potential | EC50 | 3.65[1] |

| Inhibition of Oxidative Hemolysis | EC50 | 2.58 ± 0.07[1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents:

-

Procedure:

-

A reaction mixture is prepared by adding the this compound solution to the DPPH radical solution.[1]

-

The mixture is shaken vigorously.[1]

-

The reaction is incubated at room temperature in the dark for 30 minutes.[1]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1]

-

The percentage of DPPH radical inhibition is calculated relative to a control system containing only the DPPH radical.[1]

-

The same procedure is followed for the positive control, Trolox.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

Procedure:

-

In a dark environment and at ambient temperature, a reaction mixture is made by adding this compound to 1960 µL of the ABTS•+ solution.[1]

-

The absorbance is measured at 734 nm.[1]

-

The results are expressed as the percentage of inhibition of the ABTS•+ radical in relation to a control system.[1]

-

The same experimental procedure is used for the positive control, Trolox.[1]

-

Reduction Potential Assay (Potassium Ferricyanide Reducing Power)

This assay determines the reducing power of a compound by its ability to reduce Fe³⁺ (ferricyanide) to Fe²⁺.

-

Reagents:

-

This compound solutions at various concentrations (e.g., 0.9, 1.8, 3.6, 5.4, and 7.2 µg/mL).[1]

-

0.2 M Sodium phosphate buffer (pH 6.6).[1]

-

1% Potassium ferricyanide [K₃Fe(CN)₆].[1]

-

10% Trichloroacetic acid (TCA).[1]

-

Distilled water.

-

0.1% Ferric chloride (FeCl₃).[1]

-

Positive control: Trolox (140 µg/mL).[1]

-

-

Procedure:

-

A reaction mixture is prepared containing this compound, 0.5 mL of 1% potassium ferricyanide, and 0.5 mL of sodium phosphate buffer.[1]

-

The mixture is incubated at 50 °C for 20 minutes.[1]

-

Following incubation, 0.5 mL of 10% TCA is added.[1]

-

0.5 mL of distilled water and 0.125 mL of 0.1% ferric chloride are then added.[1]

-

The absorbance of the reaction mixture is measured at 700 nm against a blank containing only phosphate buffer.[1]

-

The same procedure is followed for the positive control, Trolox.[1]

-

Inhibition of Oxidative Hemolysis Assay

This assay evaluates the ability of a compound to protect erythrocytes (red blood cells) from oxidative damage induced by a pro-oxidant agent like hydrogen peroxide (H₂O₂).

-

Reagents:

-

This compound solutions at various concentrations.

-

Erythrocyte suspension.

-

Hydrogen peroxide (H₂O₂).

-

Phosphate-buffered saline (PBS).

-

Positive control: Trolox (140 µg/mL).[1]

-

-

Procedure:

-

A reaction mixture containing the erythrocyte suspension and this compound is incubated.

-

Oxidative stress is induced by the addition of H₂O₂.

-

The mixture is incubated at 37 °C for 30 minutes, followed by centrifugation.[1]

-

The supernatant is collected, and PBS is added to determine hemolysis by measuring the absorbance at 540 nm.[1]

-

The results are expressed as the percentage of inhibition of hemolysis induced by H₂O₂.[1]

-

The same procedure is followed for the positive control, Trolox.[1]

-

Signaling Pathways and Experimental Workflows

The antioxidant effect of this compound is not solely based on direct radical scavenging but also involves the modulation of cellular signaling pathways.

Nrf2 Signaling Pathway

This compound has been shown to exert neuroprotective effects against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Under conditions of oxidative stress, this compound promotes the expression of Nrf2, which in turn leads to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, and an increase in the activity of superoxide dismutase (SOD).[2]

Caption: Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant properties of a test compound like this compound.

Caption: General workflow for in vitro antioxidant evaluation.

In Vivo Antioxidant Potential

In addition to its in vitro activity, this compound has demonstrated antioxidant potential in vivo. Studies in mice have shown that administration of this compound can reduce lipid peroxidation (measured as thiobarbituric acid reactive species, TBARS) and nitrite content in the hippocampus.[3][4] Furthermore, it has been observed to increase the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes such as glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase.[3][4] These findings suggest that this compound can bolster the endogenous antioxidant defense system in a living organism.

Conclusion

This compound exhibits significant antioxidant properties, as evidenced by its capacity to scavenge free radicals, reduce oxidizing agents, and protect cells from oxidative damage. Its mechanism of action extends beyond direct chemical interactions to the modulation of key cellular antioxidant pathways, such as the Nrf2 signaling cascade. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress. Future investigations should continue to explore its in vivo efficacy and elucidate the full spectrum of its molecular targets.

References

- 1. This compound, a semisynthetic monoterpenic ester obtained from essential oils, provides neuroprotection against cerebral ischemia reperfusion-induced oxidative stress injury via the Nrf2 signalling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Carvacrol acetate activated Nrf2 modulates mitophagy for the treatment of neurocyte oxidative stress induced by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is there a correlation between in vitro antioxidant potential and in vivo effect of this compound against oxidative stress in mice hippocampus? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Carvacryl Acetate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anti-inflammatory effects of this compound. Drawing from in vivo and mechanistic studies, this document details the compound's efficacy in various inflammatory models, summarizes key quantitative data, outlines experimental methodologies, and visualizes its proposed mechanisms of action through signaling pathway diagrams. This resource is intended to inform and guide further research and development of this compound as a potential therapeutic for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, an ester derivative of carvacrol, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies, making it a molecule of considerable interest.[1][2] This whitepaper consolidates the existing data on the anti-inflammatory effects of this compound, providing a detailed technical resource for the scientific community.

In Vivo Anti-Inflammatory Activity

Preclinical studies in murine models have provided substantial evidence for the anti-inflammatory effects of this compound. These studies have utilized various well-established models of acute inflammation to quantify the compound's efficacy.

Inhibition of Paw Edema

This compound has been shown to significantly reduce paw edema induced by a variety of phlogistic agents. A key study demonstrated that pretreatment of mice with this compound (75 mg/kg, i.p.) resulted in a marked inhibition of paw swelling at various time points.[3][4] The maximum inhibition was observed in the later phases of the inflammatory response, suggesting an effect on the production and action of inflammatory mediators.[4]

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice [4]

| Time Post-Carrageenan | Edema Inhibition (%) |

| 1 hour | 44.4% (P < 0.05) |

| 2 hours | 66.6% (P < 0.01) |

| 3 hours | 88.8% (P < 0.001) |

| 4 hours | 97.0% (P < 0.001) |

Data from Damasceno et al., 2014. Dose of this compound: 75 mg/kg, i.p.

Furthermore, this compound (75 mg/kg, i.p.) demonstrated potent inhibition of paw edema induced by specific inflammatory mediators, including histamine, serotonin, prostaglandin E2 (PGE2), and compound 48/80.[3][4] This broad activity suggests that this compound may interfere with multiple pathways involved in the inflammatory cascade.

Peritonitis Model

In the carrageenan-induced peritonitis model in mice, this compound (75 mg/kg, i.p.) significantly attenuated the inflammatory response. This was evidenced by a substantial reduction in the total number of leukocytes recruited to the peritoneal cavity.[4]

Table 2: Effect of this compound on Carrageenan-Induced Peritonitis in Mice [4]

| Treatment | Total Leukocyte Count (cells/mL x 10³) | Inhibition of Leukocyte Migration (%) |

| Carrageenan | 13,220 ± 2,610 | - |

| This compound (75 mg/kg) + Carrageenan | 2,720 ± 681.3 | 79.42% (P < 0.001) |

Data from Damasceno et al., 2014.

In addition to reducing leukocyte migration, this compound also decreased the activity of myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration, in the peritoneal exudate.[3][4]

Modulation of Inflammatory Cytokines

The anti-inflammatory effects of this compound are further supported by its ability to modulate the production of key inflammatory cytokines. In the peritonitis model, pretreatment with this compound (75 mg/kg, i.p.) led to a significant decrease in the levels of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3][4] Conversely, the levels of the anti-inflammatory cytokine interleukin-10 (IL-10) were enhanced by this compound treatment.[3][4] Interestingly, the levels of tumor necrosis factor-alpha (TNF-α) were not significantly reduced by this compound in this model, suggesting a degree of selectivity in its cytokine-modulating effects.[4]

A more recent study using a complete Freund's adjuvant (CFA)-induced inflammation model showed that oral administration of a this compound nanoemulsion (200 mg/kg) significantly reduced local IL-1β levels in the inflamed paw.[5][6]

Table 3: Effect of this compound on Cytokine Levels in the Peritoneal Exudate of Mice with Carrageenan-Induced Peritonitis [4]

| Cytokine | Carrageenan Group (pg/mL) | This compound (75 mg/kg) + Carrageenan Group (pg/mL) |

| IL-1β | 185.3 ± 25.4 | 85.6 ± 15.2 (P < 0.05) |

| IL-10 | 45.2 ± 8.7 | 98.5 ± 12.3 (P < 0.05) |

| TNF-α | 210.5 ± 30.1 | 195.4 ± 28.7 (Not Significant) |

Data from Damasceno et al., 2014.

Experimental Protocols

Carrageenan-Induced Paw Edema

-

Animals: Male Swiss mice (25-30 g).

-

Procedure: A subplantar injection of 0.05 mL of carrageenan (1% w/v in saline) is administered into the right hind paw. Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Treatment: this compound is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the carrageenan injection. A vehicle control group (e.g., 2% DMSO in saline) and a positive control group (e.g., indomethacin) are included.

-

Data Analysis: The percentage of edema inhibition is calculated for each time point.

Carrageenan-Induced Peritonitis

-

Animals: Male Swiss mice (25-30 g).

-

Procedure: Peritonitis is induced by an i.p. injection of 0.5 mL of carrageenan (1% w/v in saline). After a set period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a known volume of saline containing EDTA.

-

Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber. Differential cell counts can be performed on stained cytospin preparations.

-

MPO Assay: The activity of myeloperoxidase in the peritoneal exudate is measured spectrophotometrically as an index of neutrophil accumulation.

-

Cytokine Measurement: The levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-10) in the peritoneal fluid are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Treatment: this compound is administered i.p. prior to the carrageenan challenge.

Proposed Mechanisms of Action

While the precise molecular mechanisms underlying the anti-inflammatory effects of this compound are still under investigation, current evidence points towards the modulation of key signaling pathways involved in inflammation and oxidative stress.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[7] Studies have shown that this compound can activate the Nrf2 pathway, which may contribute to its neuroprotective and, by extension, its anti-inflammatory effects.[8][9] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, which can help to mitigate the oxidative stress that often accompanies inflammation.[7]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Although direct evidence for this compound is limited, its precursor, carvacrol, has been shown to inhibit the NF-κB pathway.[10] Given the structural similarity and the observed reduction in NF-κB-regulated cytokines like IL-1β, it is plausible that this compound also exerts its anti-inflammatory effects, at least in part, through the inhibition of this pathway.[10][11]

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of this compound. In vivo studies have consistently demonstrated its efficacy in reducing edema, leukocyte infiltration, and the production of the pro-inflammatory cytokine IL-1β, while promoting the anti-inflammatory cytokine IL-10. Mechanistically, the activation of the Nrf2 pathway appears to be a key component of its action, contributing to its antioxidant and cytoprotective effects. While the inhibition of the NF-κB pathway is a plausible mechanism, further direct evidence is required to confirm this.

To advance the development of this compound as a therapeutic agent, future research should focus on:

-

In Vitro Mechanistic Studies: Conducting detailed in vitro assays to determine the IC50 values of this compound for key inflammatory enzymes such as COX-1 and COX-2, and to quantify its dose-dependent effects on cytokine and nitric oxide production in relevant cell lines (e.g., macrophages, neutrophils).

-

Signaling Pathway Elucidation: Utilizing techniques such as Western blotting and reporter gene assays to definitively map the effects of this compound on the NF-κB and MAPK signaling pathways.

-

Chronic Inflammation Models: Evaluating the efficacy of this compound in preclinical models of chronic inflammatory diseases.

-

Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic and toxicological studies to establish a robust safety profile for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. repositorio.ufba.br [repositorio.ufba.br]

- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.ufc.br [repositorio.ufc.br]

- 5. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NaturalEssential Oils: A Promising Therapy Way for Treating Ischemic Stroke [jstage.jst.go.jp]

- 10. Essential Oils: Chemistry and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Antimicrobial Spectrum of Carvacryl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a monoterpenoid ester derived from carvacrol, has garnered interest for its various pharmacological properties. While its precursor, carvacrol, is well-documented for its broad-spectrum antimicrobial activity, this compound presents a more nuanced profile. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, with a particular focus on its antifungal properties. It consolidates available quantitative data, details common experimental protocols for its evaluation, and explores its potential mechanism of action. Contrary to its limited antibacterial efficacy, this compound has demonstrated significant antifungal activity against a range of pathogenic and spoilage fungi, suggesting its potential as a specialized antifungal agent or a prodrug of carvacrol.

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, is a potent antimicrobial agent.[1] Its activity is largely attributed to the presence of a free hydroxyl group, which is crucial for disrupting microbial cell membranes.[2] this compound is the acetylated derivative of carvacrol, where this critical hydroxyl group is esterified.[3] This structural modification results in a compound with increased stability and reduced volatility, but also a significantly altered antimicrobial profile.[1] While early studies suggested a loss of broad-spectrum antimicrobial efficacy compared to carvacrol, more recent research has unveiled a noteworthy and selective antifungal activity, positioning this compound as a compound of interest for further investigation.[2][4]

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound is markedly different from that of its parent compound, carvacrol. While its activity against bacteria is generally considered to be low to negligible, it exhibits a promising spectrum of activity against various fungal species.

Antibacterial Activity

Studies comparing the antibacterial action of carvacrol and its derivatives have consistently shown that this compound is not an effective antibacterial agent.[2] The acetylation of the phenolic hydroxyl group, which is essential for the antibacterial mechanism of carvacrol, leads to a significant reduction in its ability to inhibit bacterial growth. The general consensus in the scientific literature is that the free hydroxyl group is a prerequisite for potent antibacterial action.[2]

Antifungal Activity

In contrast to its poor antibacterial performance, this compound has demonstrated significant antifungal properties against both plant pathogenic fungi and human fungal pathogens.

A comprehensive study on a series of 25 carvacryl esters, including this compound, revealed that these compounds exhibited antifungal activity against Aspergillus niger and Candida albicans that was comparable to that of carvacrol itself.[4] This suggests that the ester linkage does not necessarily negate its efficacy against these fungal species.

Further research has shown that this compound can significantly reduce the symptoms of bitter rot in apples, a disease caused by Colletotrichum species.[4] Another study highlighted that while carvacrol and thymol were metabolized by certain plant pathogenic fungi into their respective acetates, suggesting a detoxification pathway, the parent compounds themselves showed potent antifungal activity.[5]

The available quantitative and qualitative data on the antifungal spectrum of this compound is summarized in the tables below.

Data Presentation

Table 1: Antifungal Activity of this compound Against Human Pathogens

| Fungal Species | Activity Level | Quantitative Data (MIC/MFC) | Reference |

| Candida albicans | Comparable to Carvacrol | Not explicitly stated in abstract | [4] |

| Aspergillus niger | Comparable to Carvacrol | Not explicitly stated in abstract | [4] |

Table 2: Antifungal Activity of this compound Against Plant Pathogens

| Fungal Species | Activity Level | Quantitative Data (Inhibition) | Reference |

| Colletotrichum spp. | Significant reduction of symptoms | Not applicable (in vivo study) | [4] |

| Botrytis cinerea | Moderate | EC50 of Origanum vulgare essential oil (containing this compound) was 140.04 µg/mL | [6] |

Note: Specific MIC/MFC values for this compound are not widely reported in the literature. The data presented is based on comparative and in vivo studies.

Experimental Protocols

The evaluation of the antifungal activity of this compound typically follows established methodologies for antimicrobial susceptibility testing. The following are detailed protocols based on methods described in the cited literature.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure its solubility in the aqueous growth medium.

-

Preparation of Fungal Inoculum: The fungal species to be tested is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation occurs. A spore suspension is then prepared in sterile distilled water or a saline solution containing a surfactant (e.g., Tween 80) to aid in spore dispersal. The concentration of the spore suspension is adjusted to a standard concentration (e.g., 10^5 to 10^6 spores/mL) using a hemocytometer.

-

Preparation of Test Plates: A series of PDA plates are prepared containing different concentrations of this compound. The appropriate volume of the stock solution is added to the molten PDA before it solidifies to achieve the desired final concentrations. A control plate without the test compound is also prepared.

-

Inoculation and Incubation: A small, standardized disc of fungal mycelium or a specific volume of the spore suspension is placed at the center of each agar plate. The plates are then incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 5-7 days).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Broth Microdilution Method

This method is often used for determining the MIC and Minimum Fungicidal Concentration (MFC) against both yeasts and filamentous fungi.

-

Preparation of Stock Solution and Dilutions: A stock solution of this compound is prepared as described above. Serial two-fold dilutions are then prepared in a liquid growth medium, such as RPMI 1640 medium, in 96-well microtiter plates.

-

Preparation of Inoculum: A standardized inoculum of the fungal species is prepared in the same growth medium.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours for yeasts).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the control).

-

Determination of MFC: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Mechanism of Action and Signaling Pathways

The precise mechanism of antifungal action for this compound is not yet fully elucidated. However, a prominent hypothesis is that it functions as a prodrug of carvacrol.

The Prodrug Hypothesis

This hypothesis suggests that the less volatile and more stable this compound is hydrolyzed by fungal enzymes, such as esterases, to release the active compound, carvacrol, at the site of action. Carvacrol is known to disrupt the fungal cell membrane by intercalating with the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. It is also suggested to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]

The metabolism of carvacrol to this compound by some fungi could be interpreted as a detoxification mechanism.[5] Conversely, the enzymatic hydrolysis of exogenously applied this compound back to carvacrol would be a bioactivation step.

Figure 1: Proposed prodrug mechanism of this compound.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways in microbial cells that are directly affected by this compound. Research on its parent compound, carvacrol, has primarily focused on its direct physical effects on the cell membrane rather than specific signaling cascades. Future research may explore whether this compound or its active metabolite, carvacrol, interacts with specific fungal signaling pathways, such as those involved in cell wall integrity, stress response, or virulence.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the antifungal properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. cn.aminer.org [cn.aminer.org]

- 3. Antifungal Activity of Novel Formulations Based on Terpenoid Prodrugs against C. albicans in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvacrol Derivatives as Antifungal Agents: Synthesis, Antimicrobial Activity and in Silico Studies on Carvacryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Origanum vulgare essential oil and its two main components, carvacrol and thymol, on the plant pathogen Botrytis cinerea [PeerJ] [peerj.com]

- 7. Electrospun Carvacrol-Loaded Polyacrylonitrile/Poly(ethylene oxide) Nanofibrous Films as Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anthelmintic Potential of Carvacryl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of anthelmintic resistance necessitates the exploration of novel therapeutic agents. Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a promising candidate with demonstrated efficacy against a range of helminth parasites. This technical guide provides an in-depth overview of the current state of research on the anthelmintic potential of this compound, consolidating key data, experimental protocols, and proposed mechanisms of action to support further investigation and development in this field.

Quantitative Efficacy Data

The anthelmintic activity of this compound has been evaluated against various helminth species in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Anthelmintic Activity of this compound

| Helminth Species | Assay Type | Concentration/Dose | Effect | Reference |

| Schistosoma mansoni (adult worms) | Motility and Viability | 6.25 µg/mL | Affects parasite motility and viability | [1] |

| Schistosoma mansoni (paired adult worms) | Egg Output Inhibition | 1.562 - 6.25 µg/mL | Inhibitory effect on daily egg output | [1] |

| Haemonchus contortus (eggs) | Egg Hatching Test (EHT) | 8.0 mg/mL | 89.3% inhibition of larval hatching | [2][3][4] |

| Haemonchus contortus (eggs) | Egg Hatching Test (EHT) | EC50: 1.7 mg/mL | - | [3] |

| Haemonchus contortus (larvae) | Larval Development Test (LDT) | 2 mg/mL | 100% inhibition of larval development | [2][3][4] |

| Haemonchus contortus (larvae) | Larval Development Test (LDT) | EC50: 0.3 mg/mL | - | [3] |

| Haemonchus contortus (adult worms) | Adult Worm Motility (AWM) | 200 µg/mL | 100% inhibition of motility at 24h | [2][3][4] |

| Haemonchus contortus (adult nematodes) | Motility Assay | 150 µg/mL (nanoencapsulated) | 66.6% inhibition of motility at 6h | [5] |

| Haemonchus contortus (adult nematodes) | Motility Assay | - (nanoencapsulated) | 97% reduction of motility | [5] |

Table 2: In Vivo Anthelmintic Activity of this compound

| Host Species | Helminth Species | Administration Route | Dose | Efficacy | Reference |

| Mice | Schistosoma mansoni (patent infection) | Oral | 100, 200, or 400 mg/kg (single dose) | 30-40% reduction in worm burden; 70-80% reduction in egg production | [6][7] |

| Mice | Schistosoma mansoni (pre-patent infection) | Oral | 400 mg/kg | Low efficacy | [6][7] |

| Sheep | Gastrointestinal Nematodes (naturally infected) | - | 250 mg/kg | 65.9% reduction in fecal egg count (FEC) | [2] |

| Sheep | Gastrointestinal Nematodes (naturally infected) | - | 250 mg/kg | 57.7% reduction in eggs per gram of feces (epg) | [8] |

| Sheep | Gastrointestinal Nematodes (naturally infected) | - | 250 mg/kg (nanoencapsulated) | 51.1% reduction in epg | [8] |

Table 3: Toxicological Data for this compound

| Animal Model | Administration Route | Parameter | Value | Reference |

| Mice | Intraperitoneal | LD10 | 566.7 mg/kg | [2][3] |

| Mice | Intraperitoneal | LD50 | 1544.5 mg/kg | [2][3] |

| Rodents | - | LD50 (nanoencapsulated) | 2,609 mg/kg | [9] |

| Swiss Mice | Oral | Acute Toxicity | No toxic effects or mortality at 1000 and 2000 mg/kg | [10] |

| Swiss Mice | Intraperitoneal | Acute Toxicity | Signs of toxicity and 1/5 mortality at 2000 mg/kg | [10] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the anthelmintic potential of this compound.

Synthesis of this compound

This compound is synthesized via the acetylation of carvacrol. A common method involves the following steps[10][11]:

-

A mixture of acetic anhydride and carvacrol is prepared.

-

A catalytic amount of sulfuric acid is added to the mixture.

-

The reaction mixture is heated in a water bath (e.g., at 55°C) with agitation for a specified period (e.g., 30 minutes).

-

The mixture is then poured into a separatory funnel containing distilled water and extracted multiple times with an organic solvent such as chloroform.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

In Vitro Anthelmintic Assays

1. Schistosoma mansoni Adult Worm Assay [1]

-

Parasite Recovery: Adult S. mansoni worms are recovered from previously infected mice.

-

Culture: Worms are washed in culture medium and placed in 24-well plates containing the appropriate medium.

-

Drug Exposure: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A negative control (solvent only) and a positive control (e.g., praziquantel) are included.

-

Evaluation: The motility and viability of the worms are monitored at set time points (e.g., 24, 48, 72 hours) using a stereomicroscope. Morphological changes to the tegument can be further assessed using techniques like confocal laser scanning microscopy.

-

Egg Output Assay: Paired adult worms are cultured with sublethal concentrations of this compound, and the number of eggs laid per day is counted and compared to control groups.

2. Haemonchus contortus Assays [2][3][4]

-

Egg Hatching Test (EHT):

-

H. contortus eggs are recovered from the feces of infected sheep.

-

A suspension of eggs is mixed with varying concentrations of this compound in a multi-well plate.

-

The plates are incubated, and the number of hatched larvae versus unhatched eggs is determined to calculate the percentage of inhibition.

-

-

Larval Development Test (LDT):

-

Freshly hatched L1 larvae are cultured with different concentrations of this compound.

-

After an incubation period, the development to the L3 stage is assessed, and the percentage of inhibition is calculated.

-

-

Adult Worm Motility (AWM) Assay:

-

Adult H. contortus worms are collected from the abomasum of infected sheep.

-

Worms are incubated in a suitable medium with various concentrations of this compound.

-

Motility is scored at different time points, and the percentage of inhibition is determined relative to controls.

-

In Vivo Anthelmintic Assays

1. Murine Schistosomiasis Model [6][7]

-

Infection: Mice are infected with S. mansoni cercariae.

-

Treatment: For a patent infection model, this compound is administered orally as a single dose at a specific time point post-infection (e.g., day 42). For a pre-patent infection model, treatment is administered earlier.

-

Evaluation:

-

Worm Burden: At a set time after treatment (e.g., day 56), mice are euthanized, and adult worms are perfused from the portal system and counted.

-

Egg Burden: The number of eggs in the liver, intestines, and feces is quantified.

-

2. Ovine Gastrointestinal Nematode Model [2]

-

Animal Selection: Sheep naturally infected with gastrointestinal nematodes are selected based on their fecal egg counts.

-

Treatment: Animals are divided into treatment groups, including a this compound group, a positive control (e.g., monepantel), and a negative control. This compound is administered at a specified dose (e.g., 250 mg/kg).

-

Evaluation (Fecal Egg Count Reduction Test - FECRT): Fecal samples are collected before and at set intervals after treatment. The number of eggs per gram of feces (epg) is determined, and the percentage reduction is calculated.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in the evaluation and the proposed action of this compound, the following diagrams are provided.

Caption: General experimental workflow for evaluating the anthelmintic potential of this compound.

Caption: Proposed mechanism and observed effects of this compound on helminth parasites.

Mechanism of Action and Toxicological Profile

The precise molecular mechanism of action of this compound against helminths is not yet fully elucidated. However, current evidence points towards a multi-faceted mode of action. Studies have revealed that this compound induces significant morphological alterations to the parasite tegument. In S. mansoni, this includes the appearance of swollen tubercles and numerous small blebs emerging from the tegumental surface[1]. Similarly, in H. contortus, it causes wrinkling of the cuticle and vulvar flap, as well as the emergence of bubbles from the tegument[2]. This damage to the outer surface of the parasite is likely a key factor contributing to the observed reduction in motility and viability.

Furthermore, this compound has demonstrated a significant impact on the reproductive fitness of helminths. At sub-lethal concentrations, it markedly inhibits the daily egg output of adult S. mansoni worms[1]. This reduction in egg production is crucial, as the eggs are a primary cause of the pathology associated with schistosomiasis.

From a toxicological standpoint, the acetylation of carvacrol to form this compound appears to reduce its toxicity. Studies in mice have shown that this compound has a higher LD50 compared to carvacrol, indicating a better safety profile[2][3]. Oral administration of high doses of this compound did not result in signs of toxicity or mortality in mice[10].

Future Directions and Conclusion

This compound stands out as a promising anthelmintic lead compound. Its efficacy against clinically significant helminths like Schistosoma mansoni and Haemonchus contortus, coupled with a favorable preliminary safety profile, warrants further investigation. The development of nanoformulations, such as nanoemulsions and nanoencapsulations, has shown potential for enhancing its therapeutic properties[5][9][12][13].

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways affected by this compound in helminths.

-

Optimizing drug delivery systems to improve bioavailability and efficacy.

-

Conducting comprehensive preclinical toxicology and pharmacokinetic studies.

-

Evaluating the efficacy of this compound against a broader range of helminth species and in different host animals.

References

- 1. Anthelmintic activity of this compound against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of this compound in vitro and following oral administration to mice harboring either prepatent or patent Schistosoma mansoni infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. scielo.br [scielo.br]

- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 11. This compound | 6380-28-5 [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Potential of Carvacryl Acetate: A Technical Guide on its GABAergic Mechanism of Action